[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471645
InChI: InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10,17H2,1-3H3,(H,18,20)
SMILES: CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol

[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13471645

Molecular Formula: C16H29N3O3

Molecular Weight: 311.42 g/mol

* For research use only. Not for human or veterinary use.

[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H29N3O3
Molecular Weight 311.42 g/mol
IUPAC Name tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10,17H2,1-3H3,(H,18,20)
Standard InChI Key RBNRXKZRLCSYSL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The compound’s IUPAC name is tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate, reflecting its carbamate core, cyclohexyl-cyclopropyl framework, and glycinamide side chain . Its molecular formula (C₁₆H₂₉N₃O₃) and molecular weight (311.42 g/mol) were confirmed via high-resolution mass spectrometry . Key identifiers include:

PropertyValue
SMILESCC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2
InChIKeyRBNRXKZRLCSYSL-UHFFFAOYSA-N
PubChem CID66566245

Stereochemical Considerations

The cyclohexyl ring adopts a chair conformation, with the trans-1,4-substitution pattern confirmed by NMR studies. The cyclopropyl group introduces steric constraints, potentially influencing binding interactions in biological systems .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis involves three key steps :

  • Cyclohexylamine Derivatization: Trans-1,4-diaminocyclohexane is selectively protected at one amine site using tert-butyl carbamate.

  • Glycinamide Coupling: The free amine reacts with 2-chloroacetamide under basic conditions to introduce the amino-acetylamino moiety.

  • Cyclopropane Incorporation: A Mitsunobu reaction couples the intermediate with cyclopropanol, yielding the final product.

Optimization Challenges

  • Selectivity: Competing N-alkylation during cyclopropane introduction requires careful pH control .

  • Yield: Reported yields range from 45–60%, with chromatography essential for purity >95% .

Physicochemical Properties

Experimental and computational data reveal:

PropertyValue/Description
Solubility2.1 mg/mL in DMSO; <0.1 mg/mL in H₂O
LogP (Octanol-Water)1.92 (Predicted)
pKa8.3 (Amino group), 10.1 (Carbamate)
Thermal StabilityDecomposes at 218°C

The tert-butyl group enhances lipophilicity, while the glycinamide moiety contributes to aqueous solubility .

Biological Activity and Applications

Protease Inhibition

Structural analogs in US Patent 6,395,737B1 demonstrate factor Xa inhibition (IC₅₀: 12–50 nM) . The cyclopropyl-carbamate motif may mimic transition states in serine protease active sites .

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column (ACN/H₂O + 0.1% TFA); retention time: 8.2 min.

  • UPLC-MS: [M+H]⁺ = 312.24 m/z; purity >98% .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.85 (m, 1H, cyclopropane), 3.25 (d, 2H, glycinamide).

  • IR: 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with thrombin and factor Xa via X-ray crystallography .

  • Derivatization: Explore substituent effects on cyclopropane and carbamate groups.

  • In Vivo Efficacy: Assess pharmacokinetics in murine thrombosis models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator